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Compound of Interest

Compound Name: hCAXII-IN-9

Cat. No.: B15137638 Get Quote

Human carbonic anhydrase XII (hCA XII) is a zinc metalloenzyme that catalyzes the reversible

hydration of carbon dioxide to bicarbonate and a proton.[1] Its overexpression in various

hypoxic tumors is associated with acidification of the tumor microenvironment, which promotes

cancer cell proliferation, invasion, and metastasis.[1] This makes hCA XII a compelling target

for anticancer drug development.

Ureido-substituted benzenesulfonamides are a class of potent and selective inhibitors of the

tumor-associated carbonic anhydrase isoforms, hCA IX and hCA XII.[2] A prominent member of

this class, SLC-0111 (4-[[(4-fluorophenyl) carbamoyl] amino] benzenesulfonamide), has

entered Phase I/II clinical trials for the treatment of advanced solid tumors, highlighting the

clinical relevance of this inhibitor scaffold.[1][3][4] The general structure of these inhibitors

consists of a benzenesulfonamide moiety, which anchors to the zinc ion in the active site,

connected via a ureido linker to a tail group that can be modified to achieve isoform selectivity.

[2]

Structure-Activity Relationship (SAR) and
Quantitative Data
The SAR for this class of inhibitors is primarily dictated by the nature and position of

substituents on the terminal phenyl ring of the ureido tail. The following tables summarize the

inhibition constants (Kᵢ) of SLC-0111 and a selection of its analogs against hCA I, II, IX, and

XII, demonstrating the impact of these modifications on potency and selectivity.
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Compo
und

R-
Group
(Substit
ution on
Phenyl
Tail)

hCA I Kᵢ
(nM)

hCA II
Kᵢ (nM)

hCA IX
Kᵢ (nM)

hCA XII
Kᵢ (nM)

Selectiv
ity Ratio
(XII vs I)

Selectiv
ity Ratio
(XII vs
II)

SLC-

0111 (U-

F)

4-Fluoro 5000 960 45 4.5 1111.1 213.3

U-CH₃ 4-Methyl >10000 1765 7 6 >1666.7 294.2

U-NO₂ 4-Nitro 2500 15 1 6 416.7 2.5

Analog 1

2-

Benzylph

enyl

1025 11.2 3.2 1.0 1025.0 11.2

Analog 2

3-

Fluoroph

enyl

6851 42.5 29.3 21.7 315.7 1.96

Analog 3

4-

Methoxy-

(1,1'-

biphenyl)

-3-yl

15.1 8.3 2.1 3.5 4.3 2.4

Data compiled from multiple sources.[2][5][6]

Experimental Protocols
General Synthesis of Ureido-Substituted
Benzenesulfonamides
A common method for the synthesis of asymmetrically substituted ureido benzenesulfonamides

involves the reaction of an appropriate aminobenzenesulfonamide with an isocyanate.
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Phosgene-free methods are preferred for safety and environmental reasons.[7] A one-pot

procedure is outlined below.[3][8]

Materials:

4-Aminobenzenesulfonamide (or other aminobenzenesulfonamide starting material)

Triphosgene or Diphenyl carbonate (as a phosgene substitute)

Appropriate amine (for the tail group)

Triethylamine (TEA) or other suitable base

Anhydrous acetonitrile (ACN) or other suitable solvent

Procedure:

To a solution of 4-aminobenzenesulfonamide (1 equivalent) in anhydrous ACN, add TEA (2

equivalents).

Slowly add a solution of triphosgene (0.4 equivalents) or diphenyl carbonate (1.1

equivalents) in ACN at 0°C.

Stir the reaction mixture at room temperature for 1-2 hours to form the isocyanate

intermediate in situ.

Add the desired amine (1 equivalent) to the reaction mixture.

Continue stirring at room temperature for 12-24 hours.

The product often precipitates from the solution. Collect the solid by filtration.

Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove any unreacted

starting materials.

Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain

the pure ureido-substituted benzenesulfonamide.
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Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Stopped-Flow CO₂ Hydrase Assay for Inhibition Studies
The inhibitory activity of the synthesized compounds is determined using a stopped-flow

instrument to measure the kinetics of the CO₂ hydration reaction.[2][9]

Materials:

Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)

HEPES buffer (20 mM, pH 7.5)

Phenol red pH indicator (0.2 mM)

Sodium sulfate (Na₂SO₄, 0.1 M, to maintain ionic strength)

CO₂-saturated water

The inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

Stopped-flow spectrophotometer

Procedure:

Preparation of Solutions:

Buffer A: Prepare a solution containing HEPES, Na₂SO₄, and phenol red.

Buffer B (Substrate): Prepare CO₂-saturated water by bubbling CO₂ gas through chilled,

deionized water.

Enzyme Solution: Prepare a stock solution of the hCA isoform in a suitable buffer. The final

concentration in the assay will typically be in the nanomolar range.

Inhibitor Solutions: Prepare serial dilutions of the inhibitor compounds.

Assay Measurement:
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The assay is performed at a constant temperature, typically 4°C or 25°C.

The two syringes of the stopped-flow instrument are loaded with Buffer A (containing the

enzyme and inhibitor) and Buffer B (the CO₂ substrate solution).

The solutions are rapidly mixed, and the change in absorbance of the phenol red indicator

is monitored over time at its λ_max (around 557-570 nm). The hydration of CO₂ produces

protons, causing a pH drop which is detected by the indicator.

The initial rates of the enzymatic reaction are determined from the linear portion of the

absorbance vs. time curve.

Data Analysis:

The initial rates are measured in the absence (control) and presence of various

concentrations of the inhibitor.

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme

activity) is determined by plotting the percentage of inhibition versus the logarithm of the

inhibitor concentration.

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff

equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the

Michaelis-Menten constant for the enzyme.

Visualization of Pathways and Workflows
hCA XII Signaling in Cancer
hCA XII is involved in complex signaling pathways that contribute to cancer progression. Its

activity can influence downstream signaling cascades such as the p38 MAPK and NF-κB

pathways, which are critical regulators of cell proliferation, survival, and inflammation.[10]
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Caption: hCA XII signaling pathway in cancer, highlighting its role in pH regulation and

activation of downstream p38 MAPK and NF-κB pathways.

Experimental Workflow for SAR Studies
The workflow for conducting SAR studies of hCA XII inhibitors involves a multi-step process

from compound design to biological evaluation.
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Caption: Experimental workflow for the structure-activity relationship (SAR) studies of hCA XII

inhibitors.

Conclusion
The ureido-substituted benzenesulfonamide scaffold represents a highly promising class of

inhibitors for the anticancer target hCA XII. The SAR studies, exemplified by SLC-0111 and its

analogs, demonstrate that modifications to the tail region of the molecule can significantly

impact both potency and isoform selectivity. This technical guide provides researchers and

drug development professionals with the foundational knowledge and experimental framework

to further explore and optimize this important class of carbonic anhydrase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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